molecular formula C15H20F3NO B2807880 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol CAS No. 866135-65-1

3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2807880
CAS No.: 866135-65-1
M. Wt: 287.326
InChI Key: OVWREYSRRDICFP-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-benzylpiperidine with a trifluoropropanol derivative. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the piperidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products

    Oxidation: Formation of 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropanone.

    Reduction: Formation of 3-(4-Benzylpiperidin-1-yl)propan-2-ol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A structurally related compound with similar pharmacological properties.

    3-(4-Benzylpiperidin-1-yl)propionic acid: Another derivative with potential therapeutic applications.

Uniqueness

3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group can influence the compound’s metabolic stability, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable candidate for drug development.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO/c16-15(17,18)14(20)11-19-8-6-13(7-9-19)10-12-4-2-1-3-5-12/h1-5,13-14,20H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWREYSRRDICFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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